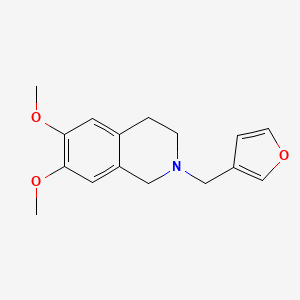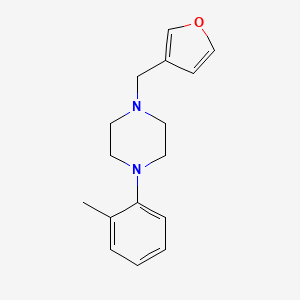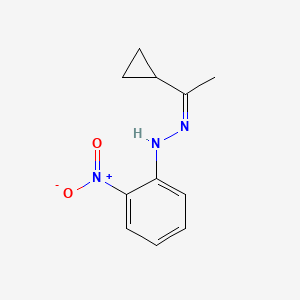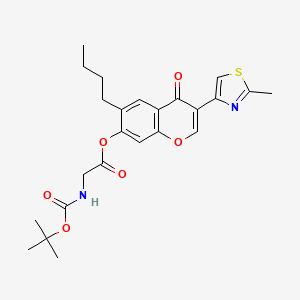
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (FDHT) is a naturally occurring alkaloid that has gained attention for its potential therapeutic applications. FDHT is found in a variety of plants, including Corydalis yanhusuo and Stephania japonica. This compound has been studied for its analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may act through several mechanisms, including modulation of the opioid system, inhibition of inflammatory mediators, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase levels of endogenous opioids, such as beta-endorphin and enkephalins. Additionally, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to decrease levels of inflammatory mediators, such as prostaglandins and cytokines. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate neurotransmitter release, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its natural occurrence and potential therapeutic applications. However, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has limitations, including its low yield in natural sources and difficulty in synthesis.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of new synthetic methods for 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Finally, the potential use of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in combination with other drugs should be explored.
Wissenschaftliche Forschungsanwendungen
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neuroprotection. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects in animal models of pain. Additionally, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects in animal models of inflammation. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-15-7-13-3-5-17(9-12-4-6-20-11-12)10-14(13)8-16(15)19-2/h4,6-8,11H,3,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTTVILWISJYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=COC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835751.png)
![2,6-di-tert-butyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3835777.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835779.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3835781.png)
![9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835787.png)
![1-methyl-4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3835800.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3835815.png)



![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)


![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-4-morpholinesulfonamide](/img/structure/B3835853.png)